1-Aminonaphthalene-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminonaphthalene-3-methanol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Aminonaphthalene-3-methanol can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-3-methanol using reducing agents such as iron and hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated through steam distillation .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of 1-nitronaphthalene-3-methanol. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient reduction .
Analyse Chemischer Reaktionen
Types of Reactions
1-Aminonaphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-aminonaphthalene-3-aldehyde.
Reduction: The amino group can be reduced to form 1-naphthylmethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 1-Aminonaphthalene-3-aldehyde
Reduction: 1-Naphthylmethanol
Substitution: 1-Naphthylamine-3-methanol ethers
Wissenschaftliche Forschungsanwendungen
1-Aminonaphthalene-3-methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-aminonaphthalene-3-methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, known for its use in dye production.
2-Naphthylamine: Another aromatic amine with similar properties but different substitution patterns.
1-Naphthol: A hydroxylated derivative of naphthalene, used in the synthesis of dyes and other chemicals.
Uniqueness
1-Aminonaphthalene-3-methanol is unique due to the presence of both an amino and a hydroxyl group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H11NO |
---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(4-aminonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7,12H2 |
InChI-Schlüssel |
ZNWWGMBPBPZPMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.